

A Spectroscopic Showdown: Differentiating 2,3,5-Trimethylphenol from Its Isomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2,3,5-Trimethylphenol*

Cat. No.: B7770128

[Get Quote](#)

In the realm of fine chemicals and pharmaceutical development, the precise identification of isomeric compounds is paramount. Subtle shifts in substituent positions on an aromatic ring can dramatically alter a molecule's physical, chemical, and biological properties. This guide provides a comprehensive spectroscopic comparison of **2,3,5-trimethylphenol** and its isomers: 2,3,6-trimethylphenol, 2,4,5-trimethylphenol, 2,4,6-trimethylphenol, and 3,4,5-trimethylphenol. By leveraging key differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectra, researchers can confidently distinguish between these closely related structures.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for **2,3,5-trimethylphenol** and its isomers, offering a quantitative basis for their differentiation.

¹H NMR Spectral Data (CDCl₃, δ in ppm)

Compound	Ar-H	-OH	Ar-CH ₃
2,3,5-Trimethylphenol	~6.6-6.8 (2H, m)	~4.5-5.0 (1H, s)	~2.2 (3H, s), ~2.1 (6H, s)
2,3,6-Trimethylphenol	~6.9 (1H, d), ~6.7 (1H, d)	~4.6 (1H, s)	~2.25 (3H, s), ~2.2 (3H, s), ~2.1 (3H, s)
2,4,5-Trimethylphenol	~6.8 (1H, s), ~6.7 (1H, s)	~4.7 (1H, s)	~2.2 (3H, s), ~2.15 (3H, s), ~2.1 (3H, s)
2,4,6-Trimethylphenol	~6.8 (2H, s)	~4.4 (1H, s)	~2.2 (6H, s), ~2.1 (3H, s)
3,4,5-Trimethylphenol	~6.5 (2H, s)	~4.5 (1H, s)	~2.2 (6H, s), ~2.0 (3H, s)

¹³C NMR Spectral Data (CDCl₃, δ in ppm)

Compound	C-O	Aromatic C	Aromatic C-CH ₃	-CH ₃
2,3,5-Trimethylphenol	~151	~137, ~130, ~124, ~121, ~118	~137, ~130, ~124	~20, ~15, ~11
2,3,6-Trimethylphenol	~152	~136, ~130, ~125, ~122, ~119	~136, ~130, ~122	~20, ~16, ~12
2,4,5-Trimethylphenol	~150	~135, ~132, ~128, ~125, ~117	~135, ~132, ~128	~19, ~18, ~15
2,4,6-Trimethylphenol	~151	~135, ~129, ~128	~135, ~129, ~128	~20, ~16
3,4,5-Trimethylphenol	~153	~137, ~130, ~127	~137, ~130, ~127	~20, ~15

IR Spectral Data (cm⁻¹)

Compound	O-H Stretch	C-H Stretch (Aromatic)	C-H Stretch (Alkyl)	C=C Stretch (Aromatic)	C-O Stretch
2,3,5-Trimethylphenol[1]	~3300-3500 (broad)	~3000-3100	~2850-2970	~1580-1620	~1150-1250
2,3,6-Trimethylphenol	~3300-3550 (broad)	~3000-3100	~2850-2980	~1570-1610	~1140-1240
2,4,5-Trimethylphenol[2]	~3250-3500 (broad)	~3000-3100	~2850-2960	~1590-1620	~1160-1260
2,4,6-Trimethylphenol[3]	~3300-3600 (broad)	~3000-3100	~2850-2970	~1600-1630	~1150-1250
3,4,5-Trimethylphenol	~3200-3500 (broad)	~3000-3100	~2850-2960	~1580-1610	~1170-1270

Mass Spectrometry Data (m/z)

All isomers share the same molecular weight of 136.19 g/mol .[4][5][6] The primary distinguishing features lie in the relative abundances of fragment ions.

Compound	Molecular Ion (M ⁺)	Key Fragment Ions
2,3,5-Trimethylphenol[4]	136	121 ([M-CH ₃] ⁺), 93, 77
2,3,6-Trimethylphenol[7]	136	121 ([M-CH ₃] ⁺), 93, 77
2,4,5-Trimethylphenol	136	121 ([M-CH ₃] ⁺), 93, 77
2,4,6-Trimethylphenol[5]	136	121 ([M-CH ₃] ⁺), 93, 77
3,4,5-Trimethylphenol	136	121 ([M-CH ₃] ⁺), 93, 77

UV-Vis Spectral Data (in Ethanol or Methanol)

Compound	λ_{max} (nm)
2,3,5-Trimethylphenol ^[8]	~275, ~282
2,3,6-Trimethylphenol	~273, ~280
2,4,5-Trimethylphenol	~278, ~285
2,4,6-Trimethylphenol	~276, ~283
3,4,5-Trimethylphenol ^[9]	~277, ~284

Experimental Protocols

Standardized protocols are crucial for reproducible spectroscopic data acquisition. The following are generalized methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the trimethylphenol isomer in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
- ^1H NMR Acquisition: Acquire the spectrum with a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (typically 128 or more) and a longer relaxation delay (2-5 seconds) are generally required compared to ^1H NMR.

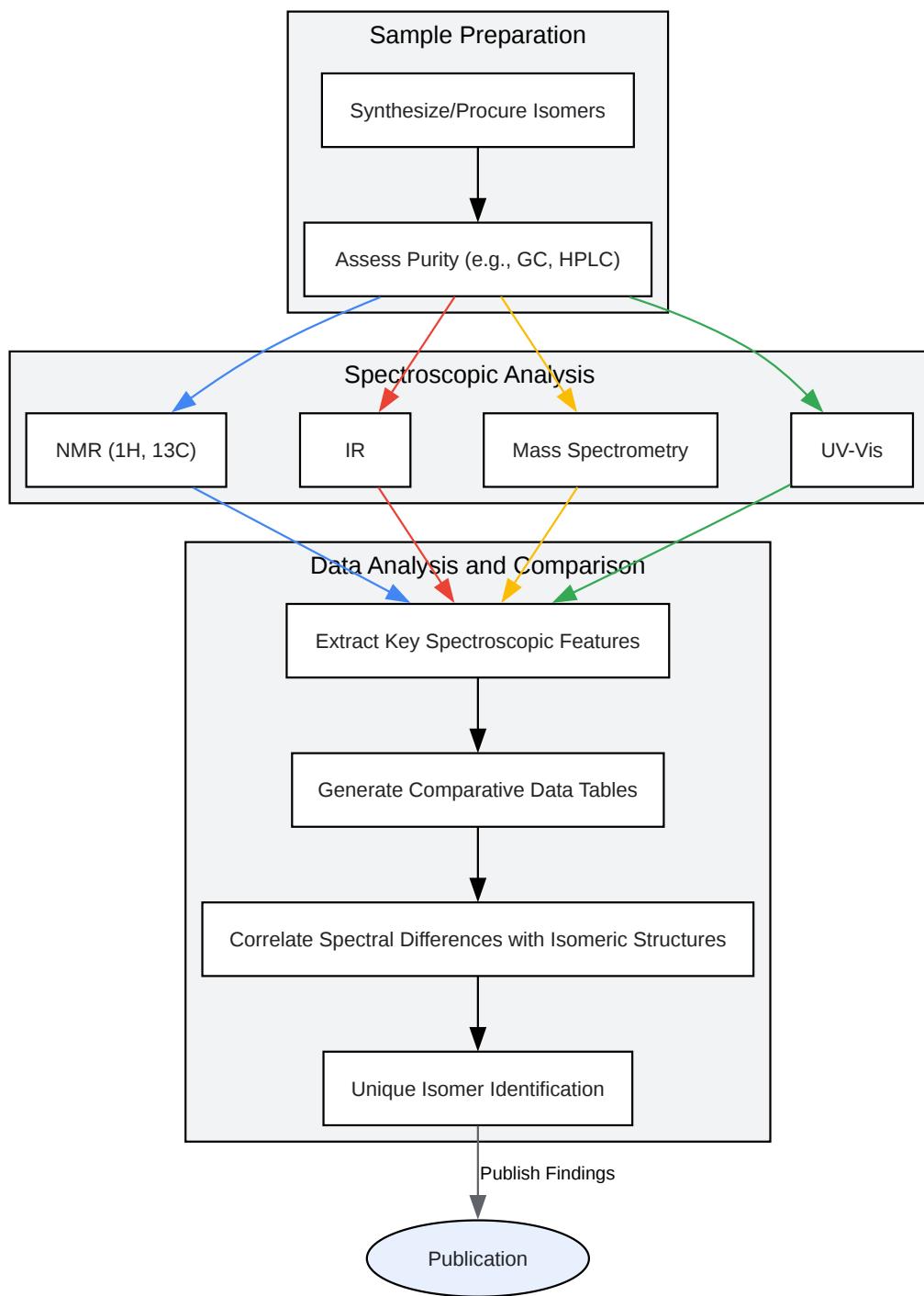
Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine,

homogeneous powder is obtained. Press the mixture into a transparent pellet using a hydraulic press.

- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .

Mass Spectrometry (MS)


- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
- Ionization: Employ Electron Ionization (EI) at a standard energy of 70 eV.
- Mass Analysis: Scan a mass-to-charge (m/z) range of approximately 40-400 amu.

Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation: Prepare a dilute solution of the trimethylphenol isomer in a UV-transparent solvent such as ethanol or methanol. The concentration should be adjusted to yield an absorbance between 0.2 and 0.8 at the λ_{max} .
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Data Acquisition: Scan the wavelength range from 200 to 400 nm, using the pure solvent as a reference.

Workflow for Spectroscopic Comparison of Isomers

Workflow for Spectroscopic Comparison of Trimethylphenol Isomers

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic comparison and identification of trimethylphenol isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,3,6-Trimethylphenol(2416-94-6) ^{13}C NMR [m.chemicalbook.com]
- 2. Phenol, 2,4,6-trimethyl- [webbook.nist.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. rsc.org [rsc.org]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. Phenol, 2,4,6-trimethyl- [webbook.nist.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. ^1H proton nmr spectrum of phenol C₆H₆O C₆H₅OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- To cite this document: BenchChem. [A Spectroscopic Showdown: Differentiating 2,3,5-Trimethylphenol from Its Isomers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7770128#spectroscopic-comparison-of-2-3-5-trimethylphenol-and-its-isomers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com